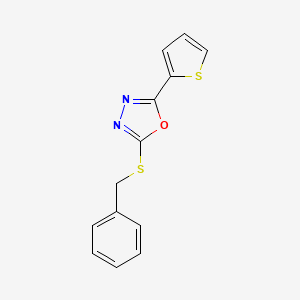

2-(Benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-benzylsulfanyl-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-2-5-10(6-3-1)9-18-13-15-14-12(16-13)11-7-4-8-17-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTNYXHIMNMZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with benzyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for 2-(Benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The thiophen-2-yl group can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or nitric acid are typically employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the thiophen-2-yl group.

Scientific Research Applications

2-(Benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Potential use as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzylsulfanyl and thiophen-2-yl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,3,4-oxadiazole scaffold is highly versatile, with substituents dictating pharmacological properties. Below is a detailed comparison of 2-(benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with analogous compounds:

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Key Insights from Comparison

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups : Compounds with nitro (e.g., 4-nitrophenyl) or halogen (e.g., 4-bromobenzyl) substituents exhibit enhanced fungicidal or herbicidal activity due to increased electrophilicity .

- Sulfur-Containing Moieties : Thiophen-2-yl and benzylsulfanyl groups improve antimicrobial activity by facilitating membrane penetration .

- Heteroaromatic Systems : Pyrazole and benzo[b]thiophen substituents broaden activity spectra, with pyrazole derivatives showing strong SDH inhibition (fungicidal) and benzo[b]thiophen derivatives excelling in antibacterial potency .

Therapeutic Diversity: Antimicrobial Activity: The target compound and its benzo[b]thiophen analogs (e.g., compound 4c ) are effective against Gram-positive bacteria, but the latter shows superior efficacy due to chloro-substitution enhancing lipophilicity. Non-Antimicrobial Applications: Piperazinylmethyl-substituted derivatives target kinases (e.g., VEGFR-2) for anticancer applications , while nitrophenyl derivatives act on the CNS , highlighting the scaffold’s versatility.

Synthetic Strategies :

- Common methods include cyclization of hydrazides with carboxylic acids (using POCl₃) and nucleophilic substitution of oxadiazole thiols with alkyl/aryl halides .

Biological Activity

The compound 2-(benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its antimicrobial, anticancer, and cytotoxic properties based on a review of recent literature and research findings.

Chemical Structure and Properties

The molecular formula for 2-(benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is . The compound features a benzylsulfanyl group and a thiophene ring, contributing to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that various 1,3,4-oxadiazole derivatives were tested against different bacterial strains. The results showed that compounds similar to 2-(benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole demonstrated strong activity against both Gram-positive and Gram-negative bacteria. Notably, the compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro studies showed that 2-(benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Cytotoxicity Studies

Cytotoxicity assays conducted on normal human cell lines revealed that 2-(benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole did not adversely affect cell viability at lower concentrations (up to 50 µM). However, at higher concentrations (100 µM), it exhibited cytotoxic effects on cancer cells while sparing normal cells .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated several oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to 2-(benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole were effective against various pathogens with MIC values comparable to standard antibiotics .

- Anticancer Mechanism Investigation : A detailed investigation into the anticancer properties of oxadiazoles revealed that treatment with 2-(benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole led to significant reductions in cell viability in cancerous cell lines through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(Benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization and nucleophilic substitution. For example, analogous oxadiazole derivatives are synthesized by refluxing acid hydrazides with chloroacetic acid in POCl₃, followed by neutralization and purification via column chromatography (n-hexane:EtOAc). Reaction time, stoichiometry, and solvent choice significantly impact yield. Post-synthetic modifications (e.g., piperazinyl substitutions) can introduce structural diversity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and molecular integrity (e.g., δ 5.09 ppm for CH₂ in analogous compounds) .

- Mass Spectrometry : For molecular weight validation.

- Elemental Analysis : To verify purity and stoichiometry .

- IR Spectroscopy : To identify functional groups like C=S or C-O-C .

Q. How do the physicochemical properties of this compound align with Lipinski's rules for drug-likeness?

- Methodological Answer : Oxadiazole derivatives generally obey Lipinski's rules (MW < 500, logP < 5, ≤5 H-bond donors, ≤10 H-bond acceptors). For example, related compounds exhibit logP values ~3.5 and MW ~350–400, suggesting good oral bioavailability .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking) are used to predict biological targets for this compound?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) against targets like VEGFR-2 kinase reveal hydrogen-bonding interactions with active-site residues (e.g., Asp1046, Glu885), suggesting kinase inhibition potential. Docking scores (e.g., ΔG = -9.2 kcal/mol) guide prioritization for in vitro assays .

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?

- Methodological Answer : Substituent modifications (e.g., replacing benzylsulfanyl with piperazinyl groups) enhance solubility or target affinity. For instance, 4-methylpiperazine derivatives show improved kinase inhibition due to increased polar surface area and H-bond acceptor capacity .

Q. What role do density functional theory (DFT) calculations play in understanding its electronic properties?

- Methodological Answer : DFT (e.g., B3LYP/6-31G*) predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For oxadiazoles, HOMO localization on the thiophene ring suggests nucleophilic attack sites, while LUMO energies correlate with charge-transfer interactions in biological systems .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell lines, ATP concentrations). Validate findings using standardized protocols (e.g., kinase-Glo assays) and compare structural analogs to isolate substituent effects .

Q. What insights do X-ray crystallography studies provide into its molecular conformation?

- Methodological Answer : Crystal structure analysis (e.g., Bruker APEX-II CCD) reveals planarity of oxadiazole-thiophene systems (deviation <0.05 Å) and intermolecular stacking (3.7 Å spacing), which influence π-π interactions in protein binding. Dihedral angles (e.g., 38° for benzothiophene units) inform conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.